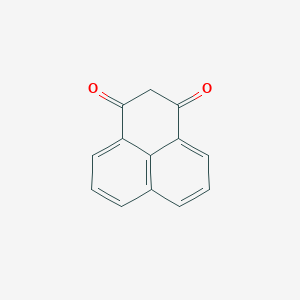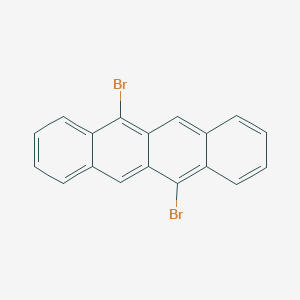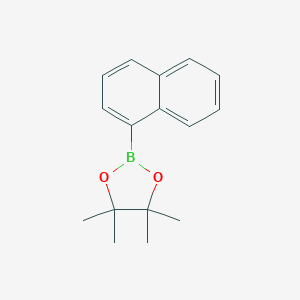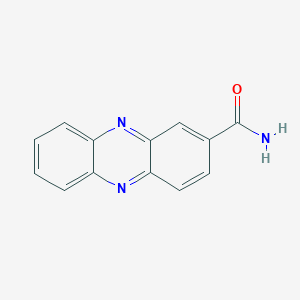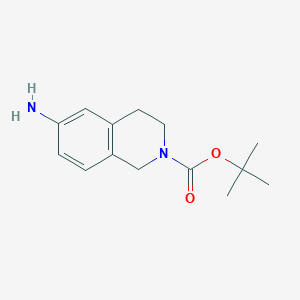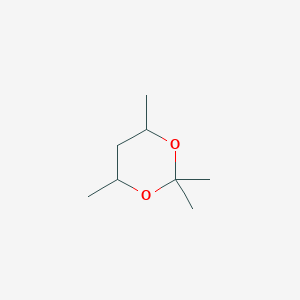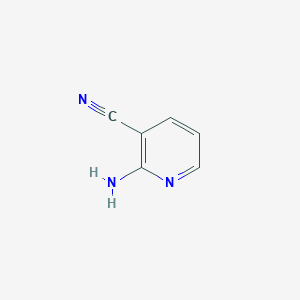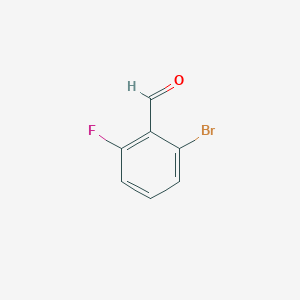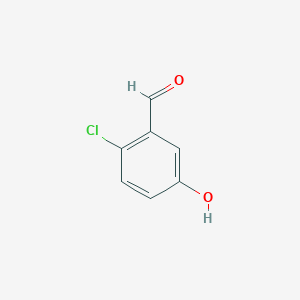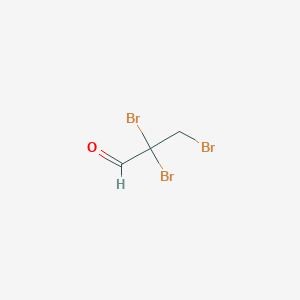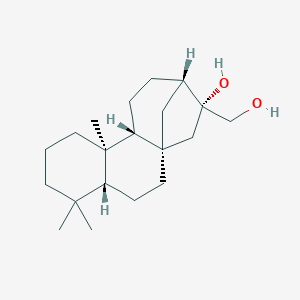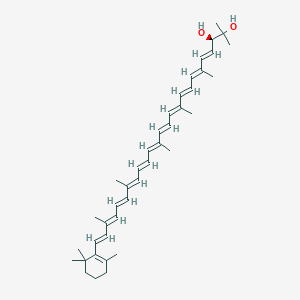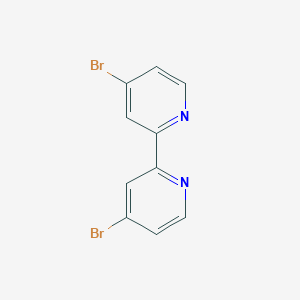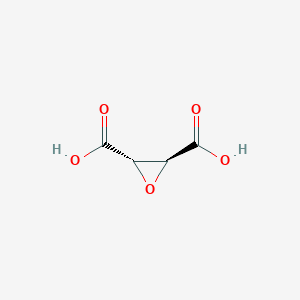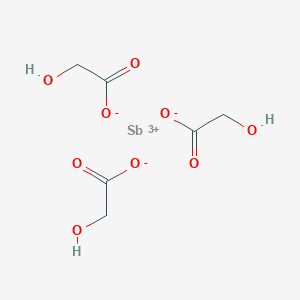
Antimony hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony hydroxyacetate is a chemical compound with the molecular formula Sb(OH)₂CH₂COO. It is a white crystalline powder that is soluble in water and is commonly used as a catalyst in organic reactions. In
作用機序
The mechanism of action of antimony hydroxyacetate as a catalyst is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can accept an electron pair from a nucleophile, thereby facilitating the reaction.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of antimony hydroxyacetate. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
実験室実験の利点と制限
Antimony hydroxyacetate has several advantages as a catalyst in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high catalytic activity. However, the compound has some limitations, including its low solubility in organic solvents and its sensitivity to moisture.
将来の方向性
There are several future directions for research on antimony hydroxyacetate. One area of interest is the development of new synthetic routes for the compound, which could improve its catalytic activity and reduce its limitations. Another area of interest is the investigation of the compound's potential applications in the field of nanotechnology, where it could be used as a catalyst for the synthesis of nanoparticles.
Conclusion:
Antimony hydroxyacetate is a white crystalline powder that is commonly used as a catalyst in organic reactions. It is relatively non-toxic and has a high catalytic activity, making it a valuable tool for laboratory experiments. However, the compound has some limitations, including its low solubility in organic solvents and its sensitivity to moisture. Further research is needed to fully understand the mechanism of action of antimony hydroxyacetate and to explore its potential applications in various fields.
合成法
Antimony hydroxyacetate can be synthesized by reacting antimony trioxide with acetic acid and hydrogen peroxide. The reaction produces antimony hydroxyacetate and water as byproducts. The reaction is typically carried out under reflux conditions at a temperature of 60-70°C for several hours.
科学的研究の応用
Antimony hydroxyacetate has been widely used as a catalyst in organic reactions, including esterification, transesterification, and acetylation. It has also been used in the synthesis of various organic compounds, such as polyesters, polyurethanes, and resins.
特性
CAS番号 |
17901-09-6 |
|---|---|
製品名 |
Antimony hydroxyacetate |
分子式 |
C6H9O9Sb |
分子量 |
346.89 g/mol |
IUPAC名 |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChIキー |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
正規SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
その他のCAS番号 |
17901-09-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



